Ethyl Tetrazole-5-Carboxylate
Overview
Description
Ethyl Tetrazole-5-Carboxylate is a chemical compound with the molecular formula C4H6N4O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique structural and chemical properties .
Mechanism of Action
Target of Action
Ethyl Tetrazole-5-Carboxylate, also known as Ethyl 1H-tetrazole-5-carboxylate, is a chemical compound with the molecular formula C4H6N4O2 Tetrazole derivatives are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar) driven medicinal chemistry analogue syntheses .
Mode of Action
It’s known that tetrazole and carboxylate anions give rise to electrostatic potentials (esp) that show a significant local similarity in the disposition of four coplanar local minima at positions consistent with lone pairs . This suggests that the tetrazole ring in the compound might interact with its targets in a similar way to carboxylic acids.
Biochemical Pathways
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that this compound might affect similar biochemical pathways as those influenced by carboxylic acids.
Pharmacokinetics
The tetrazole moiety is known to be metabolically more stable than the carboxylic acid group . This could potentially impact the bioavailability of this compound, making it more resistant to biological degradation.
Result of Action
Tetrazoles are known to exhibit various pharmacological activities like hypotensive, antiviral, antimicrobial, antiallergic, nootropic, cryostatic and also some more biological activities . This suggests that this compound might have similar effects.
Action Environment
It’s known that the tetrazole ring is considered a biomimic of the carboxylic acid functional group , suggesting that similar environmental factors might influence its action.
Biochemical Analysis
Biochemical Properties
Ethyl Tetrazole-5-Carboxylate exhibits potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . It has been used in various drug pharmacophores as a suitable replacement of the carboxylic acid moiety
Metabolic Pathways
Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Tetrazole-5-Carboxylate can be synthesized through several methods. One common approach involves the reaction of an amide with diazirine, which produces an imine. This imine then reacts with argon to produce this compound . Another method involves the in situ hydrolysis of 1H-tetrazole-5-carboxylic acid ethyl ester sodium salt, which yields the desired compound .
Industrial Production Methods: Industrial production of this compound often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods are designed to be non-toxic, easy to extract, and cost-effective, resulting in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions: Ethyl Tetrazole-5-Carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce various amines .
Scientific Research Applications
Ethyl Tetrazole-5-Carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies, particularly in the synthesis of DNA.
Industry: this compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- 1H-Tetrazole-5-Carboxylic Acid Ethyl Ester
- Ethyl Tetrazolate-5-Carboxylate
- 2H-Tetrazole-5-Carboxylic Acid Ethyl Ester
Uniqueness: Ethyl Tetrazole-5-Carboxylate is unique due to its specific structural configuration, which allows it to act as a versatile building block in organic synthesis and a bioisostere in medicinal chemistry. Its stability and reactivity make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 2H-tetrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEHAOGLPHSQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427236 | |
Record name | Ethyl Tetrazole-5-Carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55408-10-1 | |
Record name | Ethyl Tetrazole-5-Carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eethyl 1H-tetrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structures obtained for the Manganese and Zinc complexes with Ethyl Tetrazole-5-Carboxylate?
A1: Determining the crystal structures of the Manganese [] and Zinc [] complexes with this compound provides crucial insights into how this ligand coordinates with metal ions. Both complexes exhibit a distorted octahedral geometry around the metal center, with this compound acting as a bidentate ligand through its nitrogen atoms. Understanding these structural features is essential for comprehending the complexes' properties, including their photoluminescence and potential applications as functional materials.
Q2: How does this compound contribute to the photoluminescent properties of the complexes described in the research?
A2: While the research primarily focuses on structural elucidation, it does mention that the complexes exhibit photoluminescence. [] Further investigation is needed to ascertain the specific role of this compound in this phenomenon. Possibilities include influencing the electronic transitions within the complex or facilitating energy transfer processes.
Q3: Are there different stable forms of this compound?
A3: Yes, this compound can exist in different tautomeric forms, specifically 1H- and 2H- tautomers. [] These tautomers differ in the position of a hydrogen atom within the tetrazole ring. The specific tautomeric form present can influence the compound's reactivity and coordination behavior.
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